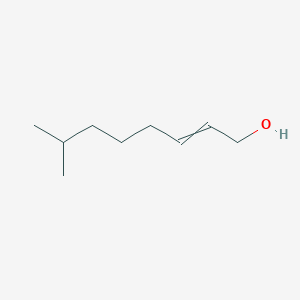
7-Methyloct-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyloct-2-en-1-ol: is an organic compound with the molecular formula C9H18O. It is a primary alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain that includes a double bond and a methyl group. This compound is often used in the fragrance industry due to its pleasant scent and is also of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyloct-2-en-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with an appropriate aldehyde or ketone to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and solvent choice.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding unsaturated aldehydes or ketones. This process is often carried out in the presence of a metal catalyst, such as palladium or platinum, under controlled pressure and temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methyloct-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the compound can be reduced to form saturated alcohols using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Corresponding aldehydes (e.g., 7-methyloct-2-enal) or carboxylic acids (e.g., 7-methyloctanoic acid).
Reduction: Saturated alcohols (e.g., 7-methyloctanol).
Substitution: Halogenated compounds (e.g., 7-methyloct-2-enyl chloride).
Scientific Research Applications
Chemistry: 7-Methyloct-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules for research and industrial applications.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a signaling molecule. Its interactions with biological membranes and proteins are of particular interest.
Medicine: While not widely used in medicine, this compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its effects on various biological pathways and its potential as a drug precursor.
Industry: The compound is primarily used in the fragrance industry due to its pleasant scent. It is a key ingredient in the formulation of perfumes, colognes, and other scented products.
Mechanism of Action
The mechanism of action of 7-Methyloct-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The double bond and methyl group contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
7-Methyloctan-1-ol: A saturated analog with similar fragrance properties but lacking the double bond.
3-Methyloct-7-en-2-ol: A positional isomer with the hydroxyl group and double bond in different positions.
7-Methyloct-3-en-2-one: A ketone analog with different reactivity and applications.
Uniqueness: 7-Methyloct-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its double bond and hydroxyl group make it versatile in chemical synthesis and valuable in fragrance formulations.
Properties
CAS No. |
62151-22-8 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
7-methyloct-2-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8-10/h4,6,9-10H,3,5,7-8H2,1-2H3 |
InChI Key |
JOUYSHNFXRLSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


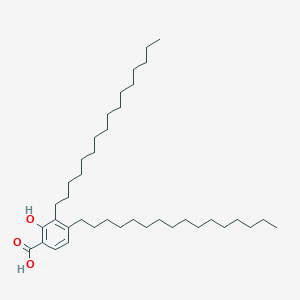
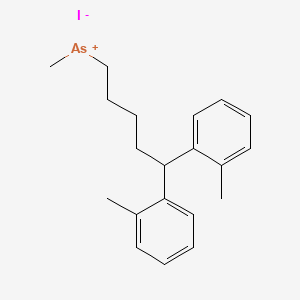
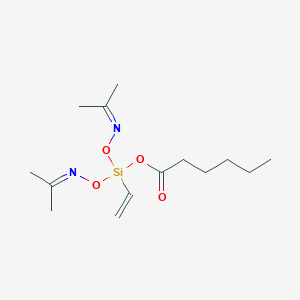

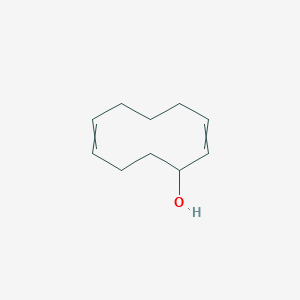
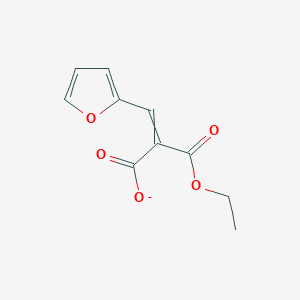
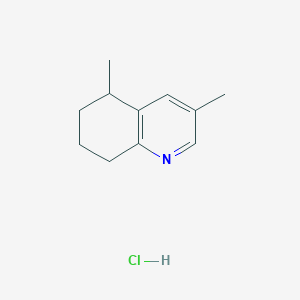
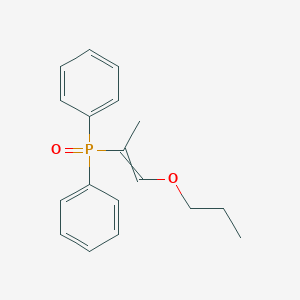
![Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate](/img/structure/B14548382.png)
![3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14548383.png)
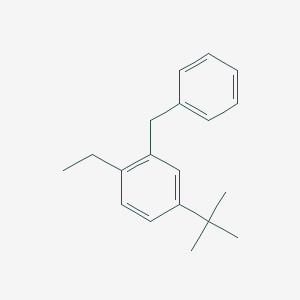
![2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14548407.png)
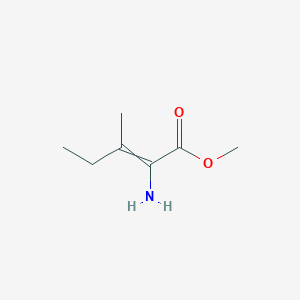
![3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14548425.png)
